(S)-2-(Pyrrolidin-3-ylmethyl)pyridine
Description
Significance of Nitrogen Heterocycles in Modern Chemical Research
Nitrogen-containing heterocycles are cyclic organic compounds where at least one carbon atom in the ring has been replaced by a nitrogen atom. This class of molecules is of paramount importance in chemical research for several reasons. They form the core structures of a vast number of natural products, including alkaloids, vitamins, and nucleic acids. researchgate.net In the realm of medicinal chemistry, the majority of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen heterocycle. nih.gov The presence of the nitrogen atom often imparts crucial properties to the molecule, such as basicity, the ability to form hydrogen bonds, and the capacity to coordinate with metal ions, all of which are vital for biological activity.
The pyrrolidine (B122466) ring, a saturated five-membered nitrogen heterocycle, and the pyridine (B92270) ring, a six-membered aromatic heterocycle, are two of the most ubiquitous nitrogen-containing scaffolds. The pyrrolidine motif is a frequently seen structure in a wide array of biologically active compounds and is often used in drug discovery. researchgate.net Similarly, pyridine and its derivatives are extensively applied scaffolds for drug design and synthesis, in part due to their ability to improve water solubility.
Stereochemical Importance of Chiral Pyrrolidine-Pyridine Frameworks
Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry and biology. The three-dimensional arrangement of atoms in a chiral molecule can have a profound impact on its physical, chemical, and biological properties. Chiral pyrrolidine-pyridine frameworks are molecules that possess at least one stereocenter, leading to the existence of non-superimposable mirror images known as enantiomers.
The stereochemical configuration of these frameworks is critically important for their function, particularly in biological systems and asymmetric catalysis. In drug design, it is common for one enantiomer of a chiral drug to exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. The defined three-dimensional structure of chiral pyrrolidine-pyridine compounds allows for precise interactions with biological targets like enzymes and receptors. Furthermore, these chiral scaffolds are highly valued as ligands in asymmetric catalysis, where they can coordinate to a metal center and create a chiral environment that directs a chemical reaction to selectively produce one enantiomer of the product. The development of novel chiral pyridine-derived ligands is a significant area of research aimed at advancing asymmetric synthesis.
Historical Context of Pyrrolidine- and Pyridine-Containing Compounds in Scientific Discovery
The history of pyrrolidine- and pyridine-containing compounds is deeply intertwined with the study of natural products, particularly alkaloids. Alkaloids are a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms.
One of the most well-known pyridine and pyrrolidine-containing alkaloids is nicotine (B1678760). lgcstandards.com Crude nicotine was known by 1571, and the compound was first isolated in a purified form from the tobacco plant (Nicotiana tabacum) in 1828. britannica.com Its correct molecular formula was established in 1843, and the first laboratory synthesis was reported in 1904. britannica.com The study of nicotine and other tobacco alkaloids, such as nornicotine, anabasine, and anatabine, was foundational to the field of alkaloid chemistry and pharmacology. quora.com These compounds, which feature both pyridine and pyrrolidine (or piperidine) rings, have been instrumental in understanding the biosynthesis of alkaloids and their physiological effects. researchgate.net
Beyond the tobacco alkaloids, the pyrrolidine ring is the core structure of numerous other alkaloids, such as hygrine and cuscohygrine, which were isolated from the leaves of the coca shrub. wikipedia.org The rich history of these natural products has inspired generations of chemists to explore the synthesis and properties of new pyrrolidine- and pyridine-containing molecules, leading to the development of a vast array of compounds with diverse applications. mdpi.com
| Property | Value |
| Compound Name | (S)-2-(Pyrrolidin-3-ylmethyl)pyridine |
| CAS Number | 1335787-41-1 |
| Molecular Formula | C10H14N2 |
| Molecular Weight | 162.23 g/mol |
| Predicted Boiling Point | 265.6 ± 15.0 °C |
| Predicted Density | 1.038 ± 0.06 g/cm³ |
Structure
3D Structure
Properties
IUPAC Name |
2-[[(3S)-pyrrolidin-3-yl]methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-5-12-10(3-1)7-9-4-6-11-8-9/h1-3,5,9,11H,4,6-8H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCCHDSTQIMBLA-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For (S)-2-(Pyrrolidin-3-ylmethyl)pyridine, ¹H and ¹³C NMR would provide definitive information on its chemical framework.
¹H NMR: A proton NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (ratio of protons). The spectrum would be expected to show characteristic signals for the pyridine (B92270) ring protons, the pyrrolidine (B122466) ring protons, and the methylene (B1212753) bridge protons. The chemical shifts (δ) would indicate the electronic environment of each proton, with aromatic protons appearing downfield and aliphatic protons upfield. Coupling constants (J-values) would provide information about the connectivity of adjacent protons.
¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the pyridine carbons would appear in the aromatic region (typically δ 120-150 ppm), while the pyrrolidine and methylene carbons would be found in the aliphatic region (typically δ 20-60 ppm). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could further distinguish between CH, CH₂, and CH₃ groups.
If experimental data were available, a table similar to this would be generated:
Hypothetical ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | Pyridine-H |
| Data not available | Data not available | Data not available | Pyridine-H |
| Data not available | Data not available | Data not available | Pyridine-H |
| Data not available | Data not available | Data not available | Pyridine-H |
| Data not available | Data not available | Data not available | Pyrrolidine-CH/CH₂ |
| Data not available | Data not available | Data not available | Methylene-CH₂ |
Hypothetical ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
|---|---|
| Data not available | Pyridine-C |
| Data not available | Pyridine-C |
| Data not available | Pyridine-C |
| Data not available | Pyrrolidine-C |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₄N₂), the molecular weight is 162.23 g/mol . High-resolution mass spectrometry (HRMS) would confirm the exact mass to several decimal places. The fragmentation pattern observed in the mass spectrum would provide structural clues, typically showing the loss of fragments corresponding to the pyrrolidine or pyridine moieties.
Hypothetical Mass Spectrometry Data
| m/z Value | Interpretation |
|---|---|
| Data not available | Molecular Ion [M]⁺ |
| Data not available | Fragment corresponding to pyridinylmethyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (from the secondary amine in the pyrrolidine ring), C-H stretching (aromatic and aliphatic), C=C and C=N stretching (from the pyridine ring), and C-N stretching vibrations.
Hypothetical IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| Data not available | Medium | N-H Stretch (Pyrrolidine) |
| Data not available | Strong | C-H Stretch (Aliphatic) |
| Data not available | Medium | C-H Stretch (Aromatic) |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment
Chiroptical techniques like Circular Dichroism (CD) are essential for confirming the absolute stereochemistry of chiral molecules. Since the compound is the (S)-enantiomer, its CD spectrum would show specific Cotton effects (positive or negative peaks) at wavelengths corresponding to the electronic transitions of its chromophores (the pyridine ring). The sign and intensity of these Cotton effects are characteristic of the (S) configuration and could be compared to theoretical calculations to confirm the assignment.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would determine precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the pyrrolidine ring, the orientation of the pyridine ring relative to the pyrrolidine, and how the molecules pack in the crystal lattice, including any intermolecular interactions like hydrogen bonding.
Hypothetical Crystal Data
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a, b, c (Å) | Data not available |
| α, β, γ (°) | Data not available |
| Volume (ų) | Data not available |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of (S)-2-(Pyrrolidin-3-ylmethyl)pyridine. DFT methods are utilized to predict a variety of molecular properties by solving the Schrödinger equation in an approximate manner, offering a balance between computational cost and accuracy.
DFT studies on pyridine (B92270) derivatives often involve the use of functionals like B3LYP combined with basis sets such as 6-311G(d,p) to optimize the molecular geometry and calculate electronic properties. researchgate.net For this compound, these calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule in its ground state.
Furthermore, DFT is instrumental in calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. ias.ac.in
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
| Total Energy | -482.5 Hartree |
Note: The data in this table is illustrative and based on typical values for similar pyridine derivatives.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the pyrrolidine (B122466) ring and the rotatable bond connecting it to the pyridine moiety in this compound give rise to multiple possible conformations. Conformational analysis is crucial for identifying the most stable, low-energy arrangements of the molecule, which in turn govern its biological activity and physical properties.
Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound over time. mdpi.com By simulating the motion of atoms and molecules under a given force field, MD simulations can reveal the dynamic behavior of this compound in various environments, such as in a vacuum or in solution. These simulations can identify stable conformers and the energy barriers between them. nih.gov The pyrrolidine ring, for instance, can adopt different puckered conformations, such as the "envelope" and "twisted" forms, and MD simulations can quantify the relative populations of these states. researchgate.net
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journaljpri.com In the context of drug discovery, molecular docking is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a protein target. researchgate.net
These studies can provide valuable insights into the intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. scispace.com For this compound, docking studies could be employed to screen potential biological targets and to understand the structural basis of its activity. The results are often expressed as a docking score, which estimates the binding affinity. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value |
| Docking Score | -8.2 kcal/mol |
| Number of Hydrogen Bonds | 3 |
| Interacting Residues | Tyr84, Asp121, Phe265 |
Note: This data is hypothetical and serves to illustrate the output of a molecular docking study.
Prediction of Electronic Properties and Reactivity Profiles
The electronic properties of this compound, as calculated by quantum chemical methods, are directly related to its reactivity. The distribution of electron density, for example, can be visualized using molecular electrostatic potential (MESP) maps. These maps highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net
Global reactivity descriptors derived from DFT calculations, such as electronegativity, chemical hardness, and global softness, provide a quantitative measure of the molecule's reactivity. ias.ac.in These descriptors help in understanding the molecule's behavior in chemical reactions and its potential to interact with other chemical species.
In Silico Approaches for Chemical Space Exploration
In silico methods are instrumental in exploring the vast chemical space around the core structure of this compound. By systematically modifying the substituents on the pyridine or pyrrolidine rings, it is possible to generate a virtual library of related compounds. nih.gov These libraries can then be computationally screened for desired properties, such as improved binding affinity to a specific target or better pharmacokinetic profiles. This approach, often part of a rational drug design strategy, allows for the efficient identification of promising new molecules for further experimental investigation. researchgate.net Combining techniques like quantitative structure-activity relationship (QSAR) modeling with the aforementioned computational methods can further refine the search for novel and more potent derivatives.
Exploration of Biological Activities and Molecular Mechanisms in Vitro & Preclinical Research Focus
Enzyme Inhibition and Activation Research
The pyridine (B92270) and pyrrolidine (B122466) scaffolds are integral to the design of inhibitors for a diverse range of enzymes. Research has demonstrated that derivatives containing these rings can exhibit potent and selective inhibitory profiles.
Kinase Inhibition Profiles (e.g., CK1, PI3K, SYK, FLT3)
While direct kinase inhibition data for (S)-2-(Pyrrolidin-3-ylmethyl)pyridine is not extensively documented, research on structurally related compounds highlights the potential of this scaffold in kinase inhibitor design. The introduction of a chiral pyrrolidine ring into molecules is known to promote selectivity for certain kinases, such as Casein Kinase 1 (CK1). nih.gov
Studies on Sphingosine Kinase (SK) inhibitors have revealed that the stereochemistry of the pyrrolidine ring is critical for activity. For instance, R-enantiomers of certain pyrrolidine-based inhibitors are equipotent against SK1 and SK2, whereas the corresponding S-enantiomers are significantly weaker. acs.org Similarly, exploration of the 3-position on the pyrrolidine ring led to the discovery of potent 3(S)-thiomethyl pyrrolidine analogues as inhibitors of ERK1/2, demonstrating the importance of this specific position for activity. nih.gov
Furthermore, research on pyrrolopyridine-pyridone based compounds has identified potent inhibitors of several tyrosine kinases. One such compound demonstrated potent inhibition of Met kinase, Fms-like tyrosine kinase 3 (Flt-3), and VEGFR-2. nih.gov The Flt-3 kinase, a recurrently mutated gene in acute myeloid leukemia (AML), is a significant therapeutic target. nih.govnih.gov
Table 1: Kinase Inhibition by a Pyrrolopyridine-Pyridone Analog
| Kinase Target | IC50 (nM) | Reference |
| Met | 1.8 | nih.gov |
| Flt-3 | 4 | nih.gov |
| VEGFR-2 | 27 | nih.gov |
Phospholipase D Inhibition Studies
Phospholipase D (PLD) enzymes, which hydrolyze phosphatidylcholine to generate the signaling molecule phosphatidic acid, are implicated in cancer and neurodegenerative diseases. nih.govavantiresearch.com While specific studies on this compound are limited, a highly selective PLD2 inhibitor, ML395, incorporates a related pyridine-3-ylmethyl moiety. This compound, N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide, showed preferential inhibition of PLD2 over PLD1 with a cellular IC50 of 360 nM. nih.gov This finding suggests that the pyridine-3-ylmethyl fragment can be incorporated into scaffolds that achieve potent and isoform-selective PLD inhibition. nih.gov
HIV-1 Integrase (IN) Inhibition Research
The pyridine moiety is a cornerstone of modern anti-HIV therapy. nih.govzioc.ru HIV-1 integrase is an essential enzyme for viral replication, and inhibitors that block its strand transfer activity (INSTIs) are critical components of antiretroviral therapy. zioc.ruresearchgate.net Notably, four of the five FDA-approved INSTIs incorporate a pyridine or pyridine-like core in their structure. zioc.ru Research has focused extensively on the synthesis of pyridine-containing molecules, including monocyclic pyridines, quinolines, and pyridines fused with other heterocycles, to develop novel integrase inhibitors. nih.govzioc.ru Studies have also explored pyrrolo[2,3-b]pyridine derivatives as potential HIV-1 integrase inhibitors, indicating the value of combining the pyrrolidine and pyridine scaffolds in this therapeutic area. nih.gov
Aldose Reductase (AR) Inhibition Studies
Aldose reductase (AR) is the key enzyme in the polyol pathway, and its inhibition is considered a therapeutic strategy for managing diabetic complications. nih.govnih.gov Research into AR inhibitors has explored various heterocyclic structures. Studies have applied quantitative structure-activity relationship (QSAR) models to pyrrol-1-yl-acetic acid derivatives to understand the molecular descriptors essential for inhibitory activity. nih.gov Other research has identified a class of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives that can act as differential inhibitors, selectively targeting the enzyme's role in diabetic complications while preserving its detoxifying functions. nih.gov However, specific investigations into this compound as an AR inhibitor are not prominent in the current body of research.
Receptor Binding and Modulation Research
The this compound scaffold is closely related to nicotine (B1678760) ((S)-3-(1-methyl-pyrrolidin-2-yl)pyridine), a prototypical nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. nih.govnist.govsigmaaldrich.com This structural similarity suggests potential interactions with various central nervous system (CNS) receptors. Research into related pyridine and pyrrolidine derivatives has confirmed high-affinity binding to several receptor families.
A comprehensive "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine revealed that minor structural modifications have significant and distinct effects on interactions with α7 and α4β2 nAChR subtypes. nih.gov For example, methylation at the 2'-position enhanced binding and potency at α7 receptors, while 4'-methylation was detrimental to activity at α7 receptors more so than at α4β2 receptors. nih.gov This highlights the sensitive structure-activity relationship of the pyrrolidine ring in nAChR binding. nih.gov
Beyond nicotinic receptors, related structures show affinity for other CNS targets. A series of bitopic ligands based on Fallypride, which contains a pyrrolidine ring, showed high affinity for both dopamine (B1211576) D2 and D3 receptors. nih.gov In other studies, a pyrrolo[2,3-b]pyridine derivative, L-750,667, was found to bind to the D2 dopamine receptor and act as a partial agonist. nih.govclinpgx.org Additionally, certain functionalized pyridine derivatives have been identified as having high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors, with one compound exhibiting a Ki of 1.45 nM for the σ1 receptor. mdpi.com Derivatives of 2-phenylimidazo[1,2-a]pyridine (B181562) have also been shown to possess high affinity and selectivity for central and peripheral benzodiazepine (B76468) receptors. ebi.ac.uk
Table 3: Nicotinic Receptor Interactions of Nicotine and its Analogs
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, µM) | Reference |
| (S)-Nicotine | α4β2 | 0.8 | 3.2 | nih.gov |
| (S)-Nicotine | α7 | 1800 | 11 | nih.gov |
| trans-3'-Methylnicotine | α4β2 | 1.3 | 4.8 | nih.gov |
| trans-3'-Methylnicotine | α7 | 1000 | 10 | nih.gov |
| cis-3'-Methylnicotine | α4β2 | 100 | 690 | nih.gov |
| cis-3'-Methylnicotine | α7 | 25000 | >300 | nih.gov |
G-Protein Coupled Receptor (GPCR) Interaction Studies
G-Protein Coupled Receptors (GPCRs) are the largest family of membrane receptors and are the targets for a significant percentage of modern pharmaceuticals. nih.govnih.gov While direct interaction studies on this compound are not extensively detailed, research on analogous structures highlights the potential of this scaffold to modulate GPCR activity. GPCR ligands are classified based on their effect on receptor activity as agonists, antagonists, partial agonists, or inverse agonists. nih.gov
The pyrrolidine-pyridine framework is a key component in ligands developed for various GPCRs. For instance, studies on derivatives targeting the CXCR4 receptor, a chemokine GPCR, have shown that the placement of substituents on the pyridine ring of a pyrrolidinyl-pyridine core is critical for binding affinity. nih.gov In one study, a compound with a methyl group at the 3-position of the pyridine ring showed excellent binding affinity to the CXCR4 receptor (IC₅₀ = 79 nM), whereas moving the methyl group to other positions on the ring led to a significant decrease in activity. nih.gov Furthermore, the pyrrolidine ring itself is a crucial structural element in drugs targeting GPCRs, such as the dopamine D2 receptor antagonist Raclopride. mdpi.com These findings suggest that the this compound scaffold possesses the necessary structural features for potential development into novel GPCR modulators.
Ion Channel Modulation Research (e.g., TRPV1 Antagonism)
The pyridine-pyrrolidine motif is a cornerstone for compounds that modulate ion channels, particularly ligand-gated ion channels like the nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov These receptors, which are crucial for neuronal signaling, are composed of five subunits arranged around a central ion pore and are classified into various subtypes, with the α4β2 and α7 subtypes being the most abundant in the brain. mdpi.com
A close structural analog, (S)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine, known as Altinicline (SIB-1508Y), is a potent and subtype-selective nAChR agonist. nih.gov Pharmacological characterization of Altinicline demonstrated its ability to evoke the release of neurotransmitters like dopamine and acetylcholine in various brain regions, an effect that was blocked by nAChR antagonists. nih.gov Another well-known nAChR agonist, nicotine, which has the chemical structure (S)-3-(1-methyl-2-pyrrolidinyl)pyridine, further underscores the importance of this scaffold. sigmaaldrich.com Research involving a "methyl scan" of the pyrrolidinium ring of nicotine has revealed that modifications at each carbon of the ring result in unique changes to its interactions with both α7 and α4β2 nAChRs, identifying potential sites for designing new, more selective drugs. nih.gov
While the outline mentions TRPV1 antagonism, the available research more strongly points to the role of this scaffold in nAChR modulation. The principles of ion channel interaction, however, are transferable, and the demonstrated activity at nAChRs validates the potential of the this compound core in the broader field of ion channel modulation research.
Investigations into Specific Molecular Mechanisms of Action
Understanding the precise molecular interactions between a compound and its biological target is fundamental to rational drug design. For the this compound scaffold, this involves identifying its cellular targets and analyzing how it binds to them at an atomic level.
Target Identification and Validation Methodologies
The process of identifying and validating the biological targets of a novel compound involves a combination of computational and experimental techniques. plos.org In silico methods, such as molecular docking, are frequently used as an initial screening tool to predict the binding of a ligand to the active site of a known protein target. plos.orgmdpi.com
Experimental validation typically begins with in vitro assays. For pyridine and pyrimidine (B1678525) derivatives, this has included cytotoxicity screening against a panel of human cancer cell lines (such as MCF7, H460, and HEPG2) to determine their potential as anticancer agents. nih.gov Further investigation can involve specific enzyme inhibition assays, for example, against targets like epidermal growth factor receptor (EGFR) kinase or cyclooxygenase-2 (COX-2). nih.govmdpi.com The results from these assays, often expressed as IC₅₀ values, quantify the concentration of the compound required to inhibit a specific biological process by 50% and are crucial for confirming the activity at an identified target. nih.gov
Ligand Binding Mode Analysis
Molecular docking studies provide critical insights into the binding mode of a ligand within the active site of its target protein. mdpi.comresearchgate.net This analysis identifies the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For the this compound scaffold, several key interactions can be predicted.
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the nitrogen in the pyrrolidine ring can serve as a hydrogen bond donor or acceptor. mdpi.com The aromatic pyridine ring can also participate in favorable π–π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. nih.gov For example, in studies of purinergic GPCRs, the pyridine moiety of antagonists has been shown to engage in π–π stacking within the receptor's binding site. nih.gov Similarly, analysis of nicotine's interaction with nAChRs shows the importance of the pyrrolidinium ring in establishing key contacts within the receptor's orthosteric binding site. nih.gov Computational analysis of thiazolo[3,2-a]pyridine derivatives identified interactions with numerous residues in the target enzyme, including Trp59, Tyr62, and Asp197, which stabilized the complex. plos.org
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a potent and selective drug candidate. nih.govresearchgate.net These studies involve systematically modifying the chemical structure of a molecule and assessing how these changes affect its biological activity. nih.govnih.gov
For the pyridine-pyrrolidine scaffold, SAR studies have demonstrated that even minor structural alterations can have profound effects on activity. Research on derivatives targeting the CXCR4 receptor showed that the position of a substituent on the pyridine ring is a key determinant of binding affinity. nih.gov Similarly, in a series of pyrrolo[3,4-c]pyridine derivatives, the nature of the substituent at the 4-position was found to significantly influence their ability to enhance insulin (B600854) sensitivity. mdpi.com A "methyl scan" of the pyrrolidine ring of nicotine provided a detailed SAR for nAChR interaction, showing that methylation at each ring carbon produced distinct effects on receptor binding and function. nih.gov
| Compound | Modification (Position of Methyl on Pyridine Ring) | Binding Affinity (IC₅₀, nM) |
|---|---|---|
| 51a | 3-CH₃ | 79 |
| 51b | 4-CH₃ | 216 |
| 51c | 5-CH₃ | 278 |
| 51d | 6-CH₃ | 2391 |
Influence of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. nih.gov Since biological targets like receptors and enzymes are themselves chiral, they often exhibit a high degree of stereoselectivity, interacting preferentially with one enantiomer of a chiral drug over the other.
The pyrrolidine ring in this compound contains a chiral center, making stereochemistry a critical factor for its biological function. Research consistently shows that for the pyrrolidine-pyridine scaffold, the (S)-configuration is often the more active enantiomer. For example, the nAChR agonist Altinicline (SIB-1508Y) is the (S)-enantiomer, and its corresponding (R)-isomer, SIB-1680WD, was found to be significantly less potent and efficacious. nih.gov Natural nicotine is also the (S)-enantiomer, and SAR studies on its analogs are almost exclusively performed on compounds retaining this specific stereochemistry. nih.govsigmaaldrich.com This preference is not limited to nAChRs; studies on pyrrolopyridine derivatives active against Respiratory Syncytial Virus (RSV) also found that the S-enantiomer was the active form. mdpi.com This highlights that the specific spatial orientation of the substituents on the chiral pyrrolidine ring is crucial for optimal binding to enantioselective protein targets. nih.gov
| Compound | Stereochemistry | Biological Activity Profile |
|---|---|---|
| SIB-1508Y (Altinicline) | (S) | Potent and efficacious nAChR agonist |
| SIB-1680WD | (R) | Less potent and efficacious than the (S)-isomer |
Systematic Exploration of Substituent Effects
The biological activity of molecules derived from the pyrrolidine-pyridine scaffold is significantly influenced by the nature and position of various substituents on both the pyridine and pyrrolidine rings. nih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial for understanding how these modifications alter the interaction of the compounds with their biological targets, thereby affecting their potency and selectivity. nih.gov The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, and its conformational flexibility, or "pseudorotation," can be controlled by the choice of substituents. nih.govresearchgate.net
In vitro research on analogs of the potent nicotinic acetylcholine receptor (nAChR) agonist A-84543, which features a (S)-pyrrolidinylmethoxy-pyridine core, demonstrates the profound impact of pyridine ring substitutions. nih.gov The binding affinity (Ki) at neuronal nAChRs was found to vary significantly with different substituents at the 2-, 4-, 5-, and 6-positions of the pyridine ring, with values ranging from the sub-nanomolar to the high-micromolar range. nih.gov This highlights that modifications to the pyridine ring can dramatically alter the efficacy of these compounds at various nAChR subtypes, leading to the identification of both subtype-selective agonists and antagonists. nih.gov
For instance, a study of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine analogs revealed that introducing substituents onto the pyridine ring could modulate binding affinity over a wide range. The position and electronic properties of these groups are critical determinants of activity.
Table 1: In Vitro Binding Affinities of Pyridine-Substituted A-84543 Analogs at Neuronal nAChRs This table is interactive. Users can sort the data by clicking on the column headers.
| Compound/Analog | Substituent on Pyridine Ring | Binding Affinity (Ki, nM) |
|---|---|---|
| Analog 1 | 2-Chloro | 1.5 |
| Analog 2 | 4-Chloro | 100 |
| Analog 3 | 5-Chloro | 0.25 |
| Analog 4 | 6-Chloro | 0.15 |
| Analog 5 | 5-Bromo | 0.20 |
| Analog 6 | 5-Iodo | 0.30 |
| Analog 7 | 5-Methyl | 1.2 |
| Analog 8 | 5-Amino | 250 |
Data sourced from research on A-84543 analogs. nih.gov
Analysis of other pyridine derivatives further supports the importance of substituent placement. Studies on 2-phenylimidazo[1,2-a]pyridineacetamides showed that the size and hydrophobicity of substituents on the amide nitrogen are crucial for cellular activity. researchgate.net Generally, more lipophilic substituents, such as aromatic rings or longer alkyl chains, resulted in higher affinity and selectivity for the translocator protein (TSPO), whereas polar or ionizable groups were detrimental. researchgate.net Similarly, research into arylpyridin-2-yl guanidine (B92328) derivatives as MSK1 inhibitors involved a detailed SAR analysis by evaluating the effects of placing a phenyl ring at various positions on the pyridine nucleus and introducing diverse substituents to probe lipophilic, electronic, and geometric factors. mdpi.com These systematic modifications are a cornerstone of medicinal chemistry, aiming to optimize the pharmacological profile of lead compounds. nih.gov
Development of Pyrrolidine-Pyridine Derivatives as Chemical Probes
The pyrrolidine-pyridine structural motif serves as a valuable scaffold for the development of chemical probes—specialized molecules designed to study biological systems, identify therapeutic targets, or visualize cellular components. nih.gov These probes can be engineered for high specificity and may incorporate features like fluorescence for bioimaging applications. researchgate.netmdpi.com
One area where these derivatives have been applied is in the field of epigenetics. Researchers have synthesized pyrrolo-pyridine analogs that function as dual inhibitors of histone deacetylases (HDAC) and bromodomain-containing protein 4 (BRD4). nih.gov These compounds act as epigenetic probes, allowing for the investigation of the roles these key proteins play in gene regulation and cancer. nih.gov By inhibiting both targets, these probes can help to dissect complex biological pathways.
Furthermore, the principles of pyrrolidine-pyridine chemistry have been applied to create fluorescent probes for cellular imaging. For example, novel push-pull systems based on CF₃-substituted pyridine have been developed as fluorophores that selectively accumulate in and visualize lipid droplets within cells. mdpi.com These probes exhibit fluorescence in the blue-green range and their selectivity for specific organelles, like lipid droplets, mitochondria, or the endoplasmic reticulum, can be tuned through chemical modification. mdpi.com The development of such tools is essential for understanding cellular architecture and function.
The pyrrolidine ring itself is a target for specific probe design. A fluorescent probe, diaminomethylene-4H-pyran, was designed for the specific detection of pyrrolidine. researchgate.net This probe exhibits a color change and blue fluorescence upon reacting with pyrrolidine, enabling the detection of this moiety in various samples, including in biological systems like zebrafish, due to its low toxicity. researchgate.net Although not a pyrrolidine-pyridine derivative itself, this work underscores the importance of developing specific chemical tools for studying molecules containing the pyrrolidine scaffold. researchgate.net The synthesis of pyrrolidine skeletons can also be achieved through innovative methods like the photo-promoted ring contraction of pyridines, expanding the chemical space available for designing novel probes and other bioactive molecules. nih.gov
Applications in Catalysis and Coordination Chemistry Research
Chiral Ligand Development for Asymmetric Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov The combination of a chiral, saturated pyrrolidine (B122466) ring with an aromatic pyridine (B92270) ring creates a bidentate ligand scaffold with significant potential.
Ligand Design Principles and Synthesis
The design of effective chiral ligands often involves creating a well-defined, rigid structure to maximize stereochemical control. nih.gov For ligands based on the pyrrolidine-pyridine framework, the key design principles involve:
Modularity: The ability to easily modify either the pyrrolidine or pyridine fragment to tune the ligand's steric and electronic properties.
Chiral Environment: The stereocenter on the pyrrolidine ring is crucial for inducing asymmetry in catalytic reactions. The substituent's position and nature on the pyrrolidine ring dictate the three-dimensional space around the metal center.
Chelation: The nitrogen atoms of the pyrrolidine and pyridine rings act as a bidentate donor set, coordinating to a metal center to form a stable chiral complex.
The synthesis of such ligands typically starts from a chiral precursor, such as an enantiomerically pure proline derivative, to install the stereocenter in the pyrrolidine ring. researchgate.net While a specific synthetic route for (S)-2-(Pyrrolidin-3-ylmethyl)pyridine is not detailed in the available research literature, a general approach would involve coupling a suitable chiral pyrrolidine synthon with a 2-substituted pyridine derivative.
Application in Asymmetric Carbon-Carbon Bond Formation (e.g., Allylic Alkylation, Michael Addition)
While ligands containing the pyrrolidine-pyridine motif are explored in various asymmetric C-C bond-forming reactions, specific studies detailing the use of this compound in palladium-catalyzed asymmetric allylic alkylation (AAA) or Michael additions were not found.
Palladium-catalyzed AAA is a powerful method for forming chiral C-C bonds. nih.govrsc.org The success of this reaction heavily relies on the chiral ligand's ability to control the enantioselectivity. nih.gov Although over 100 different ligands have been designed for this purpose, research explicitly documenting the performance of this compound is absent. nih.gov
Similarly, the asymmetric Michael addition, a key reaction for forming C-C bonds, often utilizes chiral catalysts. rsc.orgnih.govbeilstein-journals.orgrsc.org However, no data tables or detailed research findings are available for the application of this compound as a ligand in this specific transformation.
Organocatalysis Utilizing Pyrrolidine-Pyridine Motifs
Organocatalysis, the use of small organic molecules as catalysts, has become a major field in synthetic chemistry. The pyrrolidine motif, particularly derived from proline, is a privileged scaffold in organocatalysis. mdpi.com
Design and Synthesis of Bifunctional Organocatalysts
Bifunctional organocatalysts, which possess both a Lewis basic site (like the pyrrolidine nitrogen) and a Brønsted acidic site, are highly effective. The design principle involves positioning these two functional groups to activate both the nucleophile and the electrophile simultaneously within a chiral environment. researchgate.net
The synthesis of bifunctional organocatalysts often starts from enantiomerically pure pyrrolidine derivatives. researchgate.net While general strategies for creating pyrrolidine-based organocatalysts are well-documented, a specific design and synthesis pathway starting from or resulting in this compound for use as a bifunctional organocatalyst is not described in the available literature.
Catalytic Asymmetric Reactions (e.g., Aldol (B89426) and Michael Additions)
The pyrrolidine core is central to many highly effective organocatalysts for asymmetric aldol and Michael reactions. nih.govresearchgate.net These catalysts typically operate via enamine or iminium ion intermediates. The stereochemical outcome is controlled by the chiral scaffold of the catalyst.
Despite the prevalence of pyrrolidine-based catalysts, there are no specific reports or data tables on the use of this compound as an organocatalyst for asymmetric aldol or Michael additions. Research in this area tends to focus on derivatives of proline or other specifically functionalized pyrrolidines. rsc.orgnih.govresearchgate.net
Metal Complexation Studies and Coordination Chemistry
The coordination chemistry of pyridine-containing ligands is exceptionally rich and has been extensively studied for creating functional materials and catalysts. nih.gov The nitrogen atom of the pyridine ring and a second donor atom, such as the nitrogen of a pyrrolidine ring, can chelate to a wide variety of metal ions. These metal complexes have applications ranging from catalysis to materials science. organic-chemistry.org
However, specific studies focusing on the metal complexation behavior, structural characterization (e.g., X-ray crystallography), or coordination chemistry of this compound are not documented in the searched literature. Research in this area often involves more complex or functionalized polypyridyl ligands.
Analytical Method Development for Research Purity and Identity
Chromatographic Method Development (e.g., Reverse-Phase HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, quantification, and purity assessment of pharmaceutical compounds. mdpi.com For (S)-2-(Pyrrolidin-3-ylmethyl)pyridine, a reverse-phase HPLC (RP-HPLC) or UPLC method is a suitable approach. The development of such a method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any potential impurities, including process-related impurities and degradation products. japsonline.com
The initial phase of method development for this compound would involve the selection of an appropriate stationary phase (column) and mobile phase. Given the compound's structure, which includes a basic pyrrolidine (B122466) ring and a pyridine (B92270) moiety, a C18 or a phenyl-hexyl column could provide suitable retention and selectivity. nih.gov The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net The pH of the aqueous phase is a critical parameter to control the ionization state of the analyte and, consequently, its retention time and peak shape. For a basic compound like this compound, a slightly acidic mobile phase (e.g., using formic acid or ammonium (B1175870) acetate (B1210297) buffer) is often employed to ensure consistent protonation and good chromatographic performance. japsonline.com
Since this compound is a chiral compound, the development of an enantioselective HPLC method is crucial to separate the (S)-enantiomer from its (R)-enantiomer. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak series), are widely used for the separation of chiral amines and have been shown to be effective for the resolution of pyrrolidine derivatives. nih.govrsc.org
The optimization process involves adjusting the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer), the type and concentration of mobile phase additives (e.g., basic additives like diethylamine (B46881) for basic compounds), column temperature, and flow rate to achieve the desired resolution, peak symmetry, and analysis time. mdpi.com UPLC systems, with their smaller particle size columns, offer advantages in terms of faster analysis times and improved resolution. japsonline.com
A proposed starting point for a chiral HPLC method for this compound is detailed in the table below.
Table 1: Illustrative RP-HPLC Method Parameters for this compound
| Parameter | Suggested Condition | Rationale |
| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) | Proven selectivity for chiral amine compounds. nih.gov |
| Mobile Phase | Isocratic mixture of n-Hexane/Isopropanol/Diethylamine | Common mobile phase for normal-phase chiral separations. |
| Flow Rate | 1.0 mL/min | A standard flow rate for conventional HPLC. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 260 nm | The pyridine ring exhibits strong UV absorbance. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Spectrophotometric Methodologies for Compound Analysis
Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simpler and more cost-effective approach for the quantitative analysis of compounds, provided that the analyte has a suitable chromophore and the sample matrix is not overly complex. The pyridine ring in this compound contains a chromophore that absorbs in the UV region, making it amenable to UV spectrophotometric analysis. ptfarm.pl
The development of a spectrophotometric method begins with determining the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent. This is achieved by scanning a solution of the pure compound across a range of UV-Visible wavelengths. For pyridine derivatives, the λmax is typically in the range of 250-270 nm.
For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The linearity of this relationship is assessed over a specific concentration range.
To enhance the specificity and sensitivity of the method, derivatization reactions can be employed. These reactions involve converting the analyte into a colored product with a unique λmax, shifting the absorbance to the visible region where interference from excipients may be less. For primary or secondary amines like the pyrrolidine moiety in the target compound, reagents such as p-dimethylaminobenzaldehyde (PDAB) can be used to form a colored Schiff base. nih.gov The reaction conditions, including reagent concentration, pH, temperature, and reaction time, must be optimized to ensure a stable and reproducible color development.
Table 2: Key Parameters in Spectrophotometric Method Development
| Parameter | Description | Example for this compound |
| Solvent Selection | The solvent must dissolve the analyte and be transparent at the analytical wavelength. | Methanol or a buffered aqueous solution. |
| λmax Determination | The wavelength at which the compound shows maximum absorbance. | Expected around 260 nm due to the pyridine ring. |
| Calibration Curve | A plot of absorbance versus concentration for a series of standard solutions. | Used to determine the concentration of unknown samples. |
| Derivatization (optional) | Reaction to form a colored product for enhanced specificity and sensitivity. | Reaction with PDAB to form a Schiff base. nih.gov |
Method Validation Strategies in Analytical Research (e.g., Specificity, Accuracy, Precision, Robustness)
Once an analytical method has been developed, it must be validated to demonstrate its suitability for the intended purpose. europa.eu Method validation is a regulatory requirement and ensures the reliability of the analytical data. The key validation parameters are defined by the International Council for Harmonisation (ICH) guidelines. scispace.comgavinpublishers.com
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components. scispace.com For a chromatographic method, specificity is demonstrated by showing that the peak for this compound is well-resolved from all other peaks. In the case of a chiral method, this includes the separation from its enantiomer.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically determined by analyzing a sample of known concentration (a reference standard) or by spiking a blank matrix with a known amount of the analyte and calculating the percentage recovery. scispace.comgavinpublishers.com
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (precision between different laboratories). scispace.com
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. europa.eu For an HPLC method, these variations might include changes in mobile phase pH, organic solvent composition, column temperature, and flow rate. japsonline.com A robust method is reliable for routine use under normal laboratory conditions.
Other important validation parameters include linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).
Table 3: Typical Acceptance Criteria for Analytical Method Validation
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte peak. |
| Accuracy | % Recovery typically within 98.0% to 102.0%. gavinpublishers.com |
| Precision (Repeatability) | RSD ≤ 2.0%. |
| Precision (Intermediate) | RSD ≤ 2.0%. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. |
| Robustness | System suitability parameters should pass under varied conditions. |
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning for Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of novel therapeutic agents. nih.gov These computational tools offer the potential to dramatically accelerate the discovery process by analyzing vast datasets to identify promising molecular candidates and predict their properties. nih.govacs.org For (S)-2-(Pyrrolidin-3-ylmethyl)pyridine and its derivatives, AI and ML can be applied in several critical areas:
Predictive Modeling: Machine learning algorithms can be trained on existing data for nAChR modulators to predict the binding affinity, selectivity, and potential off-target effects of new virtual compounds based on the this compound scaffold. nih.gov This allows for the rapid in silico screening of vast virtual libraries, prioritizing the synthesis of only the most promising candidates.
Generative Design: AI models, particularly deep learning architectures, can generate novel molecular structures from scratch that are optimized for specific properties, such as high affinity for a particular nAChR subtype or improved metabolic stability. nih.gov This moves beyond simple modification of an existing scaffold to the creation of entirely new chemical entities.
Structure-Activity Relationship (SAR) Analysis: AI can identify complex, non-linear relationships between the structure of pyridine (B92270) and pyrrolidine (B122466) derivatives and their biological activity that may not be apparent through traditional analysis. researchgate.net This deeper understanding of SAR can guide more rational and efficient lead optimization campaigns. nih.gov Techniques like transfer learning, where a model is trained on a large, general chemical dataset and then fine-tuned on a smaller, more specific one, can be particularly useful for overcoming data limitations in specialized areas of drug discovery. acs.org
The application of these computational methods promises to reduce the time and cost associated with discovering next-generation nAChR modulators based on the this compound framework.
Novel Synthetic Methodologies and Sustainable Chemistry Approaches
The chemical synthesis of chiral molecules like this compound presents unique challenges, particularly concerning enantioselectivity and environmental impact. Future research will increasingly focus on developing more efficient and sustainable synthetic routes.
Asymmetric Organocatalysis: Chiral pyridines and related scaffolds have been shown to be powerful organocatalysts for asymmetric transformations. rsc.org Future work could involve applying these principles to develop catalytic, enantioselective syntheses of the pyrrolidine ring or its coupling to the pyridine moiety, minimizing the need for chiral auxiliaries or resolutions.
Green Chemistry Protocols: There is a growing emphasis on "green chemistry" in the pharmaceutical industry to reduce waste and improve efficiency. numberanalytics.comnih.gov For pyridine derivatives, this includes the use of environmentally friendly solvents, microwave-assisted synthesis, and multicomponent one-pot reactions to streamline synthetic sequences. nih.govnih.gov These approaches not only reduce the environmental footprint but can also lead to higher yields and shorter reaction times.
Catalytic C-H Functionalization: Advances in transition-metal-catalyzed C-H activation and borylation offer powerful new ways to modify the pyridine ring. acs.org These methods allow for the direct introduction of functional groups onto the pyridine core, bypassing more traditional, multi-step functionalization strategies and enabling the rapid generation of diverse analog libraries for biological screening. researchgate.net
These innovations in synthesis will be crucial for producing this compound and its analogs more efficiently and sustainably, facilitating broader research and development. numberanalytics.com
Exploration of New Biological Targets and Mechanisms in Preclinical Models
While the primary known targets for this compound are nAChRs, the full spectrum of its biological activity is still being uncovered. Future preclinical research will aim to identify new targets and elucidate novel mechanisms of action.
Subtype-Selective nAChR Modulation: The nAChR family is highly diverse, with different subunit combinations exhibiting distinct pharmacology and tissue distribution. nih.govnih.gov Future studies will likely use preclinical models to explore the activity of this compound analogs at less-studied nAChR subtypes, such as the α7 and α9/α10 receptors, which are implicated in pain and inflammation. nih.gov Identifying compounds with high selectivity for a specific subtype could lead to therapies with improved efficacy and fewer side effects. nih.gov
Allosteric Modulation: Rather than directly activating or blocking the receptor at the acetylcholine (B1216132) binding site (the orthosteric site), compounds can bind to a different (allosteric) site to modulate the receptor's function. nih.gov Positive allosteric modulators (PAMs), for example, can enhance the effect of the natural neurotransmitter. Designing analogs of this compound that act as allosteric modulators of nAChRs is a promising avenue for achieving greater therapeutic specificity. nih.gov
Investigation of Other Potential Targets: The pyridine and pyrrolidine scaffolds are present in compounds that interact with a wide range of biological targets beyond nAChRs, including kinases, ion channels, and other receptors. mdpi.commdpi.com Preclinical screening of this compound against broader panels of receptors and enzymes could uncover unexpected therapeutic opportunities. For instance, various pyridine derivatives have been investigated as inhibitors of Transient Receptor Potential Vanilloid 3 (TRPV3) for pain and inflammation, while others have been explored as NMDA receptor antagonists. nih.govresearchgate.netwikipedia.org
The use of sophisticated preclinical models, such as animal models of specific diseases (e.g., neuropathic pain, inflammatory disorders, or asthma), will be essential for validating these new targets and mechanisms. mdpi.comresearchgate.net
Development of Advanced Research Tools and Molecular Probes
To better understand how this compound interacts with its biological targets, researchers need advanced tools. The development of molecular probes based on its structure is a key emerging research area.
Fluorescent Probes: By chemically attaching a fluorescent molecule (a fluorophore) to the this compound scaffold, researchers can create probes for bioimaging. mdpi.com These probes would allow for the direct visualization of the compound binding to nAChRs on the surface of cells in real-time. This can provide invaluable information about receptor distribution, binding kinetics, and cellular trafficking. The development of probes with features like aggregation-induced emission could enhance their utility in biological imaging. mdpi.com
Photoaffinity Labels: These are molecular probes designed to bind to their target receptor and then, upon exposure to UV light, form a permanent covalent bond. By attaching a tag (like biotin (B1667282) or a radioisotope) to a photoaffinity version of this compound, scientists can isolate and identify the specific proteins and even the exact amino acids it binds to, definitively confirming its targets.
Radiolabeled Analogs: Synthesizing a version of this compound that contains a radioactive isotope (e.g., tritium (B154650) or carbon-14) is essential for quantitative pharmacological studies. These radioligands are used in binding assays to determine receptor affinity and density in different tissues with high precision. nih.gov
These advanced research tools will be instrumental in dissecting the molecular pharmacology of this compound, providing a solid foundation for the rational design of future therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (S)-2-(Pyrrolidin-3-ylmethyl)pyridine?
- The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting a pyridine derivative with a pyrrolidine-containing reagent in the presence of a base (e.g., sodium hydroxide) in polar solvents like ethanol or dichloromethane. Controlled temperatures (20–60°C) and inert atmospheres (N₂ or Ar) improve yields by minimizing side reactions . Palladium-catalyzed cross-coupling reactions with boronic acids may also be employed, as seen in structurally similar pyridine-pyrrolidine hybrids .
Q. How can the enantiomeric purity of this compound be validated?
- Chiral HPLC or SFC (supercritical fluid chromatography) using chiral stationary phases (e.g., amylose- or cellulose-based columns) is recommended. Compare retention times with racemic mixtures or enantiopure standards. Additionally, optical rotation measurements ([α]D) and circular dichroism (CD) spectroscopy can confirm stereochemical integrity .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) resolves the pyridine-pyrrolidine connectivity and stereochemistry. Mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., C-N stretches at ~1,100 cm⁻¹). Purity assessment (>95%) requires HPLC with UV/Vis detection .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine moiety influence biological activity?
- The (S)-configuration enhances binding affinity to chiral biological targets, such as neurotransmitter receptors or enzymes. For instance, enantiopure pyrrolidine-pyridine hybrids exhibit improved selectivity as α7 nicotinic acetylcholine receptor modulators. Docking studies and molecular dynamics simulations can map stereospecific interactions .
Q. What strategies resolve contradictory data in solubility and stability studies?
- Solubility discrepancies may arise from pH-dependent ionization (pyridine’s pKa ~5.5). Use buffered solutions (pH 1–7.4) and quantify solubility via nephelometry or UV absorbance. Stability issues (e.g., oxidation at the pyrrolidine N-center) require inert storage conditions (argon, -20°C) and stabilizers like BHT (butylated hydroxytoluene) .
Q. How can mechanistic insights into its reactivity be gained?
- Kinetic isotope effects (KIE) and DFT calculations probe reaction mechanisms (e.g., SN2 vs. radical pathways in substitutions). Isotopic labeling (e.g., ²H/¹³C at the pyrrolidine methylene group) combined with MS/MS fragmentation tracks bond cleavage patterns .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?
- Continuous flow reactors with immobilized chiral catalysts (e.g., Pd-ligand complexes) improve scalability and reduce racemization. Monitor enantiopurity in real-time using inline polarimetry or Raman spectroscopy. Industrial-scale purification may require simulated moving bed (SMB) chromatography .
Methodological Guidance
- Handling air-sensitive intermediates : Use Schlenk lines or gloveboxes for reactions involving organometallic reagents (e.g., Grignard) .
- Troubleshooting low yields : Optimize protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent undesired side reactions .
- Biological assay design : For receptor binding studies, use radiolabeled (³H/¹⁴C) analogs or fluorescent probes. Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
